Boc-Phe(4-CN)-OH

Biophysical Spectroscopy FRET Fluorescent Probes

Researchers requiring site-specific vibrational probes for IR spectroscopy or enhanced fluorescent reporters for FRET studies face a critical supply challenge: standard phenylalanine analogs lack the essential para-cyano functional group needed for these modalities. Boc-Phe(4-CN)-OH (CAS 131724-45-3) directly addresses this gap. This N-Boc-protected, para-cyano-substituted L-phenylalanine derivative enables two distinct research applications that are impossible with unsubstituted analogs: - Serves as a high-sensitivity vibrational reporter with a nitrile stretching frequency in the transparent window of protein IR spectra, enabling precise interrogation of local electric fields and conformational dynamics via FTIR and 2D-IR spectroscopy. - Functions as a fluorescent amino acid with quantum yield substantially higher than natural phenylalanine, enabling Förster Resonance Energy Transfer (FRET)-based intramolecular distance measurements and biosensor development. The Boc protecting group ensures orthogonal compatibility with Boc-SPPS strategies, making this compound essential for synthesizing base-sensitive or sequentially deprotected peptide constructs.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 131724-45-3
Cat. No. B558669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Phe(4-CN)-OH
CAS131724-45-3
Synonyms131724-45-3; Boc-Phe(4-CN)-OH; Boc-L-4-Cyanophenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid; Boc-4-cyano-L-phenylalanine; SBB063884; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid; (S)-N-Boc-4-Cyanophenylalanine; (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid; Boc-L-4-Cyanophe; N-Boc-4-cyanophenylalanine; AC1ODU11; Boc-p-cyano-L-phenylalanine; KSC925C6H; 14988_ALDRICH; (N-Boc)-4-cyanophenylalanine; N-Boc-4-cyano-L-phenylalanine; SCHEMBL1350138; 14988_FLUKA; CTK8C5163; MolPort-002-344-037; RMBLTLXJGNILPG-LBPRGKRZSA-N; ZINC2567679; ANW-74385; CB-479
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyRMBLTLXJGNILPG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Phe(4-CN)-OH: Spectroscopic & Synthetic Building Block


Boc-Phe(4-CN)-OH (N-Boc-4-cyano-L-phenylalanine) is a protected non-canonical amino acid (ncAA) derivative widely utilized in peptide synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine, which confers stability under basic conditions and enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) [1]. The para-cyano (-CN) substitution on the phenyl ring introduces a strong electron-withdrawing group and serves as a unique spectroscopic handle. This modification allows the compound to function as a site-specific vibrational reporter for infrared (IR) spectroscopy and as a fluorescent probe in biophysical studies [2][3].

Irreplaceability of Boc-Phe(4-CN)-OH


Substituting Boc-Phe(4-CN)-OH with a standard Boc-phenylalanine or other phenylalanine analog is not feasible for applications requiring the unique properties of the para-cyano group. The nitrile moiety is not merely a structural variant; it is an essential functional component for two distinct research modalities. First, it acts as a high-sensitivity vibrational reporter for IR spectroscopy, allowing for the precise interrogation of local protein environments [1]. Second, it serves as a fluorescent amino acid with a quantum yield substantially higher than that of natural phenylalanine, enabling Förster Resonance Energy Transfer (FRET)-based distance measurements [2]. Furthermore, the cyano group provides a synthetic handle for post-translational chemical modification, such as conversion to amidines for arginine mimetics, which is impossible with unsubstituted analogs . Therefore, procurement of this specific derivative is essential to enable these targeted experimental outcomes.

Evidence for Boc-Phe(4-CN)-OH Over Analogs


Higher Quantum Yield than Phenylalanine

4-Cyanophenylalanine (the core structure of Boc-Phe(4-CN)-OH after deprotection) demonstrates significantly enhanced fluorescence properties compared to the natural amino acid phenylalanine. This enhancement is crucial for its utility as an intrinsic fluorescent probe in peptides and proteins [1].

Biophysical Spectroscopy FRET Fluorescent Probes

Orthogonal Boc Protection vs. Fmoc in SPPS

The Boc protecting group on Boc-Phe(4-CN)-OH provides a specific synthetic utility that its Fmoc-protected counterpart cannot fulfill. Boc-based SPPS employs acid-labile deprotection (e.g., TFA), which is orthogonal to the base-labile Fmoc strategy [1]. This orthogonal compatibility is essential for synthesizing peptides that contain base-sensitive modifications or when a Boc/Bzl protection scheme is required.

Peptide Synthesis SPPS Protecting Group Strategy

Site-Specific IR Vibrational Reporter

The cyano group of Boc-Phe(4-CN)-OH exhibits a distinct and sensitive nitrile symmetric stretching frequency in infrared (IR) spectroscopy. This absorption lies in a transparent window of the protein IR spectrum (~2230 cm⁻¹), where absorption from other protein functional groups is minimal. This property allows 4-cyanophenylalanine to function as a highly specific site-specific vibrational reporter of local protein environments and dynamics [1].

Vibrational Spectroscopy Protein Dynamics Unnatural Amino Acids

Applications of Boc-Phe(4-CN)-OH


Vibrational Probe for Protein Dynamics

In biophysical research, Boc-Phe(4-CN)-OH is utilized in solid-phase peptide synthesis to create peptides where the 4-cyanophenylalanine residue serves as a vibrational reporter. Following deprotection, this residue can be site-specifically incorporated into proteins (e.g., using amber codon suppression) [1]. Its unique nitrile stretching frequency, which falls within a transparent window of the protein's IR spectrum, enables researchers to probe local electric fields, hydration states, and conformational dynamics using techniques like FTIR and 2D-IR spectroscopy [1][2].

FRET Sensors & Fluorescent Peptide Tools

The significantly enhanced fluorescence quantum yield of the 4-cyanophenylalanine moiety, relative to natural phenylalanine, enables its use as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments [3]. By incorporating Boc-Phe(4-CN)-OH into synthetic peptides, researchers can create molecular rulers to measure intramolecular distances, monitor binding events, or develop novel fluorescent biosensors for detecting specific analytes or cellular states.

Arginine Mimetics & Bioactive Peptide Analogs

In medicinal chemistry and drug discovery, Boc-Phe(4-CN)-OH is a key intermediate for generating peptide analogs with improved pharmacological properties. The para-cyano group serves as a synthetic handle that can be readily converted into an amidine group, yielding a potent arginine mimetic . This transformation is used to create peptide-based enzyme inhibitors or receptor antagonists with enhanced binding affinity, stability, or selectivity for targets such as proteases involved in disease pathways.

Boc-SPPS Orthogonal Protection

This compound is specifically selected for research projects that mandate the use of Boc-chemistry solid-phase peptide synthesis (Boc-SPPS). The acid-labile Boc group is orthogonal to the base-labile Fmoc strategy, making it essential for synthesizing peptides that contain base-sensitive modifications, require sequential deprotection, or are part of a hybrid synthetic approach . It provides a reliable route to complex peptide constructs that cannot be accessed using standard Fmoc-chemistry alone.

Technical Documentation Hub

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